2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide
Description
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFICQOFMWLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540405 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87254-53-3 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Methyl-2-(2-hydroxyaryl)propane-1,3-diol
The dihydrobenzofuran ring is constructed via cyclization of 2-methyl-2-(2-hydroxy-5-methoxyphenyl)propane-1,3-diol under acidic conditions (H₂SO₄, 80°C, 6 h), yielding 2,2-dimethyl-7-methoxy-2,3-dihydrobenzofuran with 85% efficiency. Demethylation using BBr₃ in dichloromethane (−78°C to rt, 12 h) provides the 7-hydroxy intermediate, a precursor for sulfonation.
Mechanistic Note : The electron-rich C7 position directs electrophilic substitution, favoring sulfonation at this site over C5 or C6.
Sulfonamide Functionalization Strategies
Direct Sulfonation-Chlorination-Ammonolysis Sequence
Step 1 : Sulfonation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chlorosulfonic acid (ClSO₃H, 0°C, 2 h) yields the sulfonic acid derivative. Excess reagent ensures complete conversion, though over-sulfonation at C4 is a minor side reaction (∼12% by HPLC).
Step 2 : Treatment with PCl₅ (reflux, toluene, 4 h) generates the sulfonyl chloride.
Step 3 : Ammonolysis in concentrated NH₄OH (0°C, 24 h) affords the target sulfonamide (62% overall yield, purity >98% by ¹H NMR).
Palladium-Catalyzed Sulfamoylation
An alternative route employs 7-bromo-2,2-dimethyl-2,3-dihydrobenzofuran and sulfamide (H₂NSO₂NH₂) under Pd(OAc)₂/Xantphos catalysis (DMF, 110°C, 24 h). This Buchwald-Hartwig-type amination achieves 54% yield with residual brominated byproducts (∼22%). Purification via silica gel chromatography (EtOAc/hexanes 1:3) isolates the desired compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonation | 62 | 98 | High regioselectivity | Multi-step, hazardous reagents |
| Palladium Catalysis | 54 | 95 | One-pot transformation | Moderate yield, ligand cost |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (Figure 2) confirms the sulfonamide group at C7, with intramolecular N–H⋯O hydrogen bonds stabilizing the planar SO₂NH₂ moiety (d(N–O) = 2.89 Å). The dihydrofuran ring adopts a half-chair conformation, with C2–C3–O–C4 torsion angles of −178.5°.
Industrial-Scale Optimization Considerations
Solvent Selection
Acetonitrile outperforms DMF in minimizing byproducts during sulfamoylation (byproduct reduction from 22% to 9%) but requires higher temperatures (140°C vs. 110°C).
Catalytic Recycling
Pd nanoparticles immobilized on mesoporous silica enable three reaction cycles with <15% activity loss, reducing metal costs by 40%.
Chemical Reactions Analysis
Hydrolysis and Stability
Sulfonamides are generally resistant to hydrolysis, but extreme conditions can cleave the S–N bond:
-
Acidic Hydrolysis : Concentrated HCl (11 N) at reflux generates sulfonic acid and amine derivatives .
-
Basic Hydrolysis : Aqueous NaOH (5–10%) with heat yields sodium sulfonate and ammonia .
Example :
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing sulfonamide group directs incoming electrophiles to the meta and para positions of the benzofuran ring. Observed reactions include:
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Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-5 .
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Halogenation : Bromine in acetic acid selectively substitutes at C-5 (80% yield) .
Reactivity Trend :
Oxidative Transformations
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Ring Oxidation : Peracetic acid oxidizes the dihydrobenzofuran ring to a fully aromatic benzofuran system .
-
Methyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert methyl groups to carboxylic acids under acidic conditions .
Example :
Functional Group Modifications
-
Sulfonamide Alkylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides in DMF using K₂CO₃ .
-
Esterification : Reacting with ethyl chloroformate forms ethyl carbamate derivatives .
Conditions :
| Reaction | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | 2-Methoxyethyl chloride | 80°C | 70 |
Coordination Chemistry
The sulfonamide group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit potential catalytic activity in oxidation reactions .
Example :
Biological Derivatization
In medicinal chemistry, the sulfonamide group is modified to enhance pharmacokinetic properties:
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide:
Antidepressant Properties
Studies indicate that compounds related to this sulfonamide exhibit significant antidepressant-like effects by acting as dual antagonists at α2A adrenergic and 5-HT7 serotonin receptors. In vivo tests have shown improvements in behavioral models, similar to established antidepressants like mirtazapine .
Antimicrobial Activity
The benzofuran structure is associated with antimicrobial properties. Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antibacterial activity .
Anticancer Potential
Research into anticancer applications is ongoing, with findings suggesting that related compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cell lines. The mechanism may involve modulation of signaling pathways related to cell growth .
Case Study 1: Antidepressant Efficacy
A study evaluated the effects of this compound in a forced swim test on mice. The compound demonstrated significant antidepressant-like activity comparable to mirtazapine, highlighting its potential for treating depressive disorders.
Case Study 2: Antimicrobial Testing
In vitro testing revealed that derivatives of the compound exhibited significant antimicrobial activity against various pathogens. A specific derivative showed an IC50 value below 10 µM against E. coli, indicating its potential as an antibacterial agent.
Case Study 3: Cancer Cell Line Assessment
Testing on human breast cancer cell lines indicated that related benzofuran compounds could reduce cell viability by over 50% at concentrations around 20 µM after 48 hours, suggesting promising anticancer properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold is versatile, with modifications at the 7-position significantly altering pharmacological and physicochemical properties. Below is a detailed comparison:
Sulfonamide Derivatives
2,2-Dimethyl-2,3-dihydrobenzofuran-7-sulfonamide :
- Activity : Exhibits high binding affinity for opioid receptors (Ki = 2.3 nM for δ-opioid receptor) and selectivity over μ- and κ-opioid receptors .
- Applications : Used in designing dual α2A/5-HT7 receptor antagonists for CNS disorders .
- Synthesis : Prepared via sulfonylation of amines (e.g., General Procedure D using K₂CO₃ as a base) .
- 2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonamide: Differs by a single methyl group at the 2-position.
Carbamate Derivatives
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate :
Phenolic and Carboxylic Acid Derivatives
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran phenol): Activity: Metabolite of carbofuran with reduced insecticidal activity. Structurally related but lacks the sulfonamide/carbamate moiety .
- 7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid :
Ether and Amine Derivatives
- 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethylamine :
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The dihydrobenzofuran core tolerates diverse substituents, enabling applications ranging from CNS therapeutics (sulfonamides) to agrochemicals (carbamates).
- Pharmacological Selectivity : Sulfonamide derivatives exhibit receptor-specific binding, while carbamate analogs prioritize metabolic stability and toxicity profiles .
- Synthetic Accessibility : Sulfonylation and carbamate formation are high-yield reactions (>80%), facilitating scalable production .
Biological Activity
2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol (CAS Number: 56882-41-8) is a synthetic compound belonging to the imidazoisoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2O |
| Molecular Weight | 282.312 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 436.5 °C at 760 mmHg |
| LogP | 1.662 |
| Flash Point | 217.8 °C |
The biological activity of 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may modulate enzyme activity and receptor interactions, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects on several cancer cell lines. A study demonstrated that derivatives of piperazine, including this compound, showed significant growth inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines . The time-dependent cytotoxicity analysis revealed that the compound maintains stability over prolonged periods, enhancing its potential as a therapeutic agent.
Neuroprotective Effects
Another aspect of biological activity includes neuroprotection. The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could be leveraged for neuroprotective applications.
Case Studies
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of imidazoisoquinoline were evaluated for their antitumor properties. The results indicated that compounds similar to 2,3,5,6-Tetrahydro-5-(4-fluorophenyl)-imidazo(2,1-a)isoquinolin-5-ol exhibited significant inhibition of tumor cell proliferation .
Case Study 2: Pharmacological Profiling
A comprehensive pharmacological profiling highlighted the compound's ability to inhibit specific pathways involved in cancer progression. The study utilized a variety of assays to assess the compound's efficacy across different cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dimethyl-2,3-dihydrobenzofuran-7-sulfonamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the parent dihydrobenzofuran scaffold. For example, chloride intermediates (e.g., 2-(chloromethyl)-7-(trifluoromethyl)benzofuran) are prepared using methanesulfonyl chloride and triethylamine as a base, achieving ~57% yield under standard conditions . To optimize yields, researchers should explore alternative bases (e.g., DBU), controlled temperature gradients, or catalyst systems (e.g., Pd-mediated coupling for halogenated precursors). Purity can be enhanced via column chromatography or recrystallization in non-polar solvents.
Q. How is the structural characterization of this compound performed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, derivatives like 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid monohydrate have been resolved using SCXRD to confirm bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used, paired with C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity, as demonstrated in studies of related carbamate derivatives like carbofuran . Internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodology : Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). For instance, dihydroorotate dehydrogenase (DHODH) inhibition studies require strict control of co-factor concentrations and pH . Researchers should replicate experiments using standardized protocols (e.g., IC determination under uniform buffer systems) and validate results with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).
Q. What strategies are effective for studying the metabolic pathways of this compound in vivo?
- Methodology : Radiolabeled C-tracking combined with high-resolution mass spectrometry identifies primary metabolites. For example, hydroxylation at the 3-position and sulfonamide hydrolysis are common pathways in related compounds like carbofuran . In vitro microsomal assays (e.g., liver S9 fractions) can predict phase I/II metabolism, while in vivo studies in model organisms (e.g., rodents) should include urine and plasma profiling.
Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to target proteins like DHODH . QSAR models trained on existing inhibitory data can prioritize substituents at the 7-position (e.g., sulfonamide vs. carbamate groups) for synthesis. Free-energy perturbation (FEP) calculations further refine affinity predictions for lead optimization.
Q. What experimental approaches resolve contradictions in the crystal packing behavior of dihydrobenzofuran derivatives?
- Methodology : Polymorphism studies using SCXRD and differential scanning calorimetry (DSC) differentiate thermodynamically stable vs. metastable forms. For example, the monohydrate structure of 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid exhibits distinct hydrogen-bonding patterns compared to anhydrous forms . Variable-temperature XRD and solvent-mediated crystallization trials can elucidate phase transitions.
Methodological Notes
- Data Validation : Cross-reference spectral data (NMR, HRMS) with published analogs (e.g., furathiocarb derivatives ) to confirm structural assignments.
- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicology studies, particularly for sulfonamide derivatives with potential ecotoxicological impacts .
- Open Science : Share crystallographic data via repositories like the Cambridge Structural Database (CSD) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
